5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC14835972
Molecular Formula: C20H28N4O2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N4O2 |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C20H28N4O2/c1-4-5-9-18-15(2)21-20(22-19(18)25)24-12-10-23(11-13-24)16-7-6-8-17(14-16)26-3/h6-8,14H,4-5,9-13H2,1-3H3,(H,21,22,25) |
| Standard InChI Key | GMFAINHCQMCJAP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Introduction
5-Butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound belonging to the class of pyrimidine derivatives. It features a piperazine moiety and a methoxyphenyl group, which are crucial for its potential biological activities. This compound has been studied extensively in various research contexts, particularly in relation to its pharmacological properties and potential therapeutic applications.
Synthesis and Reactivity
The synthesis of 5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves several key steps, although specific details are not provided in the search results. The reactivity of this compound can be examined through its potential chemical reactions, which may involve modifications to the piperazine or pyrimidine rings.
Mechanism of Action and Biological Activities
The mechanism of action for 5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is likely linked to its interaction with specific receptors in the central nervous system. The presence of a piperazine moiety and a methoxyphenyl group suggests potential affinity for serotonin or dopamine receptors, which are common targets in psychiatric and neurological disorders.
| Potential Biological Target | Possible Therapeutic Application |
|---|---|
| Serotonin Receptors | Mood disorders, anxiety |
| Dopamine Receptors | Psychotic disorders, Parkinson's disease |
Research Findings and Applications
Research articles and patents have documented the synthesis, biological evaluations, and structural characteristics of 5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one, providing a foundation for understanding its significance in drug development. This compound has potential applications in various scientific fields, including pharmacology and medicinal chemistry.
| Field of Application | Description |
|---|---|
| Pharmacology | Development of new drugs for neurological disorders. |
| Medicinal Chemistry | Design and synthesis of novel compounds with improved efficacy and safety profiles. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume